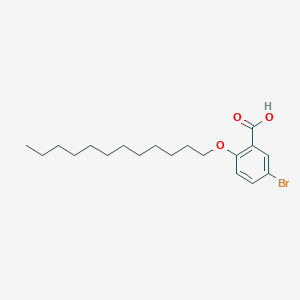
6-(4-Acetylphenylazo)-1,2,3,4-tetrahydro-2,2,4,7-tetramethyl-1-quinolineethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(4-Acetylphenylazo)-1,2,3,4-tetrahydro-2,2,4,7-tetramethyl-1-quinolineethanol is a complex organic compound that belongs to the class of azo compounds Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various applications due to their vibrant colors and ability to form stable complexes with metals
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Acetylphenylazo)-1,2,3,4-tetrahydro-2,2,4,7-tetramethyl-1-quinolineethanol typically involves a multi-step process. One common method starts with the diazotization of 4-acetylphenylamine to form the corresponding diazonium salt. This intermediate is then coupled with 1,2,3,4-tetrahydro-2,2,4,7-tetramethyl-1-quinolineethanol under controlled conditions to yield the desired azo compound. The reaction is usually carried out in an acidic medium, such as hydrochloric acid, and at low temperatures to ensure the stability of the diazonium salt.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters, such as temperature and pressure, and can lead to higher yields and purity of the final product. Additionally, the use of catalysts and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
6-(4-Acetylphenylazo)-1,2,3,4-tetrahydro-2,2,4,7-tetramethyl-1-quinolineethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives, which are important intermediates in the synthesis of dyes and pigments.
Reduction: Reduction of the azo group can lead to the formation of amines, which can be further functionalized for various applications.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a catalyst are typically used.
Substitution: Electrophilic substitution reactions often require strong acids, such as sulfuric acid (H2SO4) or nitric acid (HNO3), and are carried out under controlled temperatures.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce various amines. Substitution reactions can introduce a wide range of functional groups, leading to the formation of diverse derivatives with different properties.
科学的研究の応用
6-(4-Acetylphenylazo)-1,2,3,4-tetrahydro-2,2,4,7-tetramethyl-1-quinolineethanol has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound’s ability to form stable complexes with metals makes it useful in studying metal-protein interactions and enzyme mechanisms.
Medicine: Its derivatives have shown potential as antimicrobial and anticancer agents, making it a valuable compound in drug discovery and development.
Industry: The compound is used in the production of dyes, pigments, and other materials with specific optical and electronic properties.
作用機序
The mechanism of action of 6-(4-Acetylphenylazo)-1,2,3,4-tetrahydro-2,2,4,7-tetramethyl-1-quinolineethanol involves its interaction with molecular targets through the azo group and the aromatic ring. The azo group can participate in redox reactions, while the aromatic ring can engage in π-π interactions with other aromatic systems. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. Additionally, the compound’s ability to chelate metals can influence metal-dependent biological processes.
類似化合物との比較
Similar Compounds
4-Acetylphenylazo derivatives: These compounds share the azo group and the acetylphenyl moiety but differ in the substituents on the quinoline ring.
Quinoline-based azo compounds: These compounds have a similar quinoline core but may have different substituents on the aromatic ring.
Uniqueness
6-(4-Acetylphenylazo)-1,2,3,4-tetrahydro-2,2,4,7-tetramethyl-1-quinolineethanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the tetrahydroquinoline ring and the tetramethyl substituents enhances its stability and reactivity, making it a versatile compound for various applications.
特性
CAS番号 |
194784-16-2 |
|---|---|
分子式 |
C23H29N3O2 |
分子量 |
379.5 g/mol |
IUPAC名 |
1-[4-[[1-(2-hydroxyethyl)-2,2,4,7-tetramethyl-3,4-dihydroquinolin-6-yl]diazenyl]phenyl]ethanone |
InChI |
InChI=1S/C23H29N3O2/c1-15-12-22-20(16(2)14-23(4,5)26(22)10-11-27)13-21(15)25-24-19-8-6-18(7-9-19)17(3)28/h6-9,12-13,16,27H,10-11,14H2,1-5H3 |
InChIキー |
PAKKTQQUDSXPRF-UHFFFAOYSA-N |
正規SMILES |
CC1CC(N(C2=C1C=C(C(=C2)C)N=NC3=CC=C(C=C3)C(=O)C)CCO)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


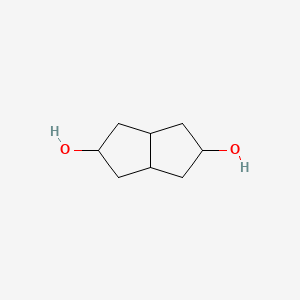



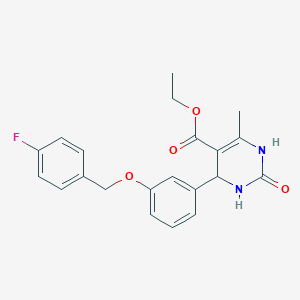
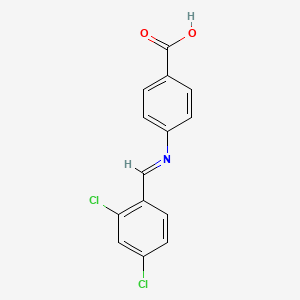
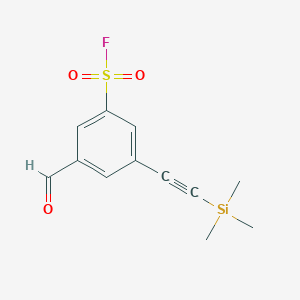

![1-(2,5-Difluorophenyl)-3-[4-(methylsulfanyl)phenyl]urea](/img/structure/B11942362.png)
![11-Methyl-3,11-diazabicyclo[4.4.1]undecan-4-one](/img/structure/B11942364.png)


